N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an oxazepine ring, a pyrazole ring, and a carboxamide group. The oxazepine ring is a seven-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The pyrazole ring is a five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxazepine and pyrazole rings would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The oxazepine ring might undergo reactions at the carbonyl group, while the pyrazole ring might react at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Research has demonstrated the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of therapeutically relevant human carbonic anhydrases. These findings indicate the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting potential applications in therapeutic interventions targeting carbonic anhydrase-related conditions (Sapegin et al., 2018).
Antibacterial Agents
Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing a novel class of promising antibacterial agents. This research highlights the synthesis of compounds exhibiting significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents (Palkar et al., 2017).
Anticancer and Anti-5-lipoxygenase Agents
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the potential of these compounds in cancer therapy and inflammation management. This indicates a promising direction for the development of novel therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Novel Cyclic Ethers Synthesis
Research on diverging Rh(I)-catalyzed carbocylization strategies to prepare a library of unique cyclic ethers, including oxepines and pyrans, highlights the potential of these compounds in generating diverse chemical libraries for drug discovery and development. This work expands the chemical space available for the discovery of new therapeutic agents (Mao et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-11-17(12(2)22(3)21-11)18(25)20-6-7-23-9-13-8-14(19)4-5-15(13)26-10-16(23)24/h4-5,8H,6-7,9-10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTYWNGVBHWMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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